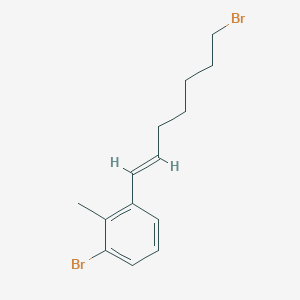

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene

CAS No.:

Cat. No.: VC13691094

Molecular Formula: C14H18Br2

Molecular Weight: 346.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18Br2 |

|---|---|

| Molecular Weight | 346.10 g/mol |

| IUPAC Name | 1-bromo-3-[(E)-7-bromohept-1-enyl]-2-methylbenzene |

| Standard InChI | InChI=1S/C14H18Br2/c1-12-13(9-7-10-14(12)16)8-5-3-2-4-6-11-15/h5,7-10H,2-4,6,11H2,1H3/b8-5+ |

| Standard InChI Key | ACWBGMTZJSLEDC-VMPITWQZSA-N |

| Isomeric SMILES | CC1=C(C=CC=C1Br)/C=C/CCCCCBr |

| SMILES | CC1=C(C=CC=C1Br)C=CCCCCCBr |

| Canonical SMILES | CC1=C(C=CC=C1Br)C=CCCCCCBr |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a benzene ring substituted at three positions:

-

1-Bromo group: Electron-withdrawing substituent influencing electrophilic aromatic substitution reactivity.

-

2-Methyl group: Steric and electronic modulator affecting regioselectivity in subsequent reactions.

-

3-(7-Bromohept-1-en-1-yl) chain: A seven-carbon alkenyl bromide with an E-configured double bond, confirmed by NMR coupling constants () .

Molecular Formula:

Molecular Weight: 345.09 g/mol (calculated from isotopic composition) .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene | |

| SMILES | BrC1=C(C=CC(=C1)C)C/C=C\CCCCCBr | |

| InChIKey | QCDHDMNVZBREKZ-DUXPYHPUSA-N |

Synthesis and Catalytic Strategies

Cross-Metathesis Approaches

The E-alkenyl bromide moiety is synthesized via molybdenum-catalyzed cross-metathesis (CM), a method optimized for stereoretentive bond formation :

-

Catalyst: Mo(NC6F5)2Cl2(DME) (Mo-A) enables high E-selectivity (>95%) in alkenyl bromide synthesis.

-

Substrates:

-

Styrenyl bromides (e.g., 1-bromo-3-vinylbenzene derivatives).

-

Terminal alkenes (e.g., 6-bromo-1-heptene).

-

-

Conditions: Toluene, 45°C, 12–24 hours, yielding 70–85% isolated product .

Table 2: Representative CM Reaction Parameters

| Parameter | Value | Outcome |

|---|---|---|

| Catalyst Loading | 5 mol% Mo-A | 82% Yield |

| Solvent | Toluene | E:Z > 20:1 |

| Temperature | 45°C | 24 hours |

Alternative Routes

-

Heck Coupling: Palladium-mediated coupling of 1-bromo-2-methylbenzene with 7-bromohept-1-ene .

-

Wittig Olefination: Phosphorus ylides and brominated benzaldehydes, though less stereoselective .

Physicochemical Properties

Spectroscopic Characterization

-

H NMR (400 MHz, CDCl3):

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The dual bromine sites enable sequential cross-couplings:

-

Aryl Bromide: Reacts with arylboronic acids under Pd catalysis.

-

Alkenyl Bromide: Participates in Negishi or Stille couplings for C–C bond formation .

Pharmaceutical Intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume